A Technical Guide to 2-Methyl-3-butyn-2-ol (C5H8O) for Researchers and Drug Development Professionals
A Technical Guide to 2-Methyl-3-butyn-2-ol (C5H8O) for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of a versatile building block in organic chemistry.
Introduction
2-Methyl-3-butyn-2-ol, also known as ethynyldimethylcarbinol or dimethylethynylcarbinol, is a tertiary alkynyl alcohol with the chemical formula C5H8O.[1][2] It is a colorless, volatile liquid that serves as a crucial and versatile building block in organic synthesis.[3] Its utility is particularly notable in the pharmaceutical and fine chemical industries, where it functions as a key intermediate in the synthesis of complex molecules, including vitamins, terpenes, and various drug candidates.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key experimental applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
2-Methyl-3-butyn-2-ol possesses a simple yet functional structure, featuring a terminal alkyne and a tertiary alcohol group. This unique combination allows for a wide range of chemical transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-Methyl-3-butyn-2-ol is presented below.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 84.12 g/mol |
| Appearance | Colorless liquid |
| Density | 0.868 g/mL at 25 °C |
| Melting Point | 2.6 °C |
| Boiling Point | 104 °C |
| Flash Point | 20 °C |
| Refractive Index (n20/D) | 1.42 |
| Vapor Pressure | 15 mmHg (20 °C) |
| Solubility | Miscible with water |
Data sourced from references:[1][2][6]
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Technique | Availability |
| ¹H NMR | Spectra available[7][8] |
| ¹³C NMR | Data available |
| Infrared (IR) Spectroscopy | Spectra available[7] |
| Mass Spectrometry (MS) | Spectra available[7][9] |
| Raman Spectroscopy | Spectra available[7] |
Synthesis and Experimental Protocols
The primary industrial synthesis of 2-Methyl-3-butyn-2-ol is achieved through the ethynylation of acetone (B3395972), a specific application of the Favorskii reaction.[1][10]
Favorskii Reaction for Synthesis of 2-Methyl-3-butyn-2-ol
This reaction involves the condensation of acetylene (B1199291) with acetone in the presence of a base, typically potassium hydroxide (B78521).[4][10]
Reaction Scheme:
Caption: Synthesis of 2-Methyl-3-butyn-2-ol via the Favorskii Reaction.
Experimental Protocol (Industrial Process Overview):
-
Reactants: Acetylene, Acetone, Potassium Hydroxide (catalyst).[4]
-
Solvent: Liquid ammonia (B1221849) is often used to create a homogeneous reaction system.
-
Procedure:
-
Acetylene gas is dissolved in liquefied ammonia.
-
This solution is then reacted with acetone in the presence of a potassium hydroxide catalyst.
-
The reaction is typically conducted under pressure (1.5-2.8 MPa) and at a temperature of 30-55 °C.
-
After the reaction, the ammonia is flashed off.
-
The crude product is then purified, often through salting-out dehydration followed by continuous rectification.
-
Key Reactions and Applications in Drug Development
2-Methyl-3-butyn-2-ol is a versatile intermediate due to its two reactive sites: the hydroxyl group and the terminal alkyne.
Selective Hydrogenation to 2-Methyl-3-buten-2-ol
A primary application of 2-Methyl-3-butyn-2-ol is its selective semi-hydrogenation to 2-methyl-3-buten-2-ol, a key intermediate in the industrial synthesis of Vitamin A and Vitamin E.[3][11]
Caption: Selective hydrogenation of 2-Methyl-3-butyn-2-ol.
Experimental Protocol (Laboratory Scale):
-
Reactants: 2-Methyl-3-butyn-2-ol, Hydrogen gas.[9]
-
Catalyst: Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).[3][9]
-
Solvent: Light petroleum.[9]
-
Procedure:
-
A solution of 2-Methyl-3-butyn-2-ol in light petroleum is treated with quinoline (B57606) and the Lindlar catalyst.[9]
-
The mixture is cooled and shaken in a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.[9]
-
The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
The catalyst is removed by filtration.
-
The product, 2-methyl-3-buten-2-ol, is purified by distillation.[9] A yield of 94% has been reported for this process.[9]
-
Sonogashira Coupling Reactions
2-Methyl-3-butyn-2-ol serves as a stable and easy-to-handle substitute for acetylene gas in Sonogashira coupling reactions.[6][12] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of many pharmaceutical compounds.[12][13]
Caption: General workflow for a Sonogashira coupling using 2-Methyl-3-butyn-2-ol.
Experimental Protocol (General Procedure):
-
Reactants: 2-Methyl-3-butyn-2-ol, an aryl bromide or iodide.[12]
-
Catalytic System: A palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand like P(p-tol)3) and a base (e.g., DBU or triethylamine).[12] Copper(I) iodide is often used as a co-catalyst but copper-free protocols have been developed.[12][13]
-
Solvent: An organic solvent such as THF or triethylamine.[12][13]
-
Procedure:
-
The aryl halide, 2-Methyl-3-butyn-2-ol, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere.
-
The reaction is stirred at room temperature or with gentle heating.[13]
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched (e.g., with aqueous HCl) and the product is extracted with an organic solvent.[13]
-
The crude product is purified by column chromatography.[13]
-
The resulting aryl-2-methyl-3-butyn-2-ol can then be deprotected (removing the hydroxyisopropyl group) by heating with a base like potassium hydroxide to yield the terminal aryl acetylene.[10]
-
Applications in Drug Synthesis
The utility of 2-Methyl-3-butyn-2-ol extends to the synthesis of various pharmaceuticals. It is a precursor in the synthesis of monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and Parkinson's disease.[14] Furthermore, its role as a key building block for vitamins A and E underscores its importance in producing essential nutrients that are also used therapeutically.[3][11]
Safety and Handling
2-Methyl-3-butyn-2-ol is a highly flammable liquid and vapor.[15] Vapors can form explosive mixtures with air. It is harmful if swallowed and causes serious eye irritation.[12][15]
-
Handling: Work in a well-ventilated area, using explosion-proof equipment.[16][17] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles).[15][17] Keep away from open flames, sparks, and heat.[16]
-
Storage: Store in a cool, fireproof area, separated from strong oxidants, acids, and copper.[15][16]
-
In case of fire: Use carbon dioxide, foam, or dry powder. Do not use water directly on the substance.[15]
Conclusion
2-Methyl-3-butyn-2-ol is a foundational chemical intermediate with significant value for researchers in organic synthesis and drug development. Its straightforward synthesis and the dual reactivity of its alcohol and alkyne functional groups make it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory and in the industrial production of pharmaceuticals and other fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Roles of Vitamin A in the Regulation of Carbohydrate, Lipid, and Protein Metabolism [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
